2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
Description
“2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide” is a synthetic sulfonamide derivative characterized by a benzamide core linked via a but-2-yn-1-yloxy spacer to a 3-acetylphenylsulfonamido moiety. Its molecular formula is C₂₁H₁₉N₂O₅S, with a molecular weight of 411.45 g/mol (calculated). The compound’s structure features a rigid alkyne linker, which may enhance conformational stability, and a sulfonamide group—a hallmark of enzyme inhibitors targeting carbonic anhydrases, kinases, or proteases .
Properties
IUPAC Name |
2-[4-[(3-acetylphenyl)sulfonylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14(22)15-7-6-8-16(13-15)27(24,25)21-11-4-5-12-26-18-10-3-2-9-17(18)19(20)23/h2-3,6-10,13,21H,11-12H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWGXDLCCTKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a sulfonamide derivative under basic conditions.
Coupling with benzamide: The intermediate is then coupled with a benzamide derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
The compound 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide , with a CAS number of 1448057-92-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by case studies and data tables.
Anticancer Activity
One of the primary research focuses has been on the anticancer properties of compounds similar to this compound. Studies have shown that compounds with a similar structural motif can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study indicated that the presence of the sulfonamide group enhances the compound's ability to interact with specific biological targets involved in cancer progression .
Antibacterial Properties
The sulfonamide moiety also contributes to antibacterial activity. Compounds that incorporate this group have been extensively studied for their effectiveness against various bacterial strains. Research indicates that this compound exhibits significant inhibitory effects on Gram-positive bacteria, making it a candidate for further investigation as a potential antibiotic .
Case Study: Synthesis and Testing
A notable case study involved the synthesis of derivatives of this compound, followed by in vitro testing against cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, indicating promising anticancer activity. The study highlighted the importance of structural modifications to enhance therapeutic efficacy .
Polymeric Systems
Recent advancements have explored the use of this compound in developing polymeric materials with antibacterial properties. The incorporation of this compound into polymer matrices has shown potential for creating surfaces that resist bacterial colonization, which is crucial for medical devices and implants .
Case Study: Antibacterial Coatings
In a collaborative research project, coatings containing this compound were applied to surgical instruments. The coated instruments exhibited reduced bacterial adhesion compared to uncoated controls, demonstrating the compound's effectiveness as an antibacterial agent in practical applications .
Enzyme Inhibition
Another significant application involves the inhibition of specific enzymes linked to disease processes. Research has indicated that compounds similar to this compound can effectively inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes and disease states .
Case Study: Enzyme Activity Assays
In enzyme activity assays, modifications of this compound demonstrated significant inhibition of target enzymes at low micromolar concentrations. These findings suggest potential therapeutic uses in conditions where enzyme modulation is beneficial .
Mechanism of Action
The mechanism of action of 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analog is 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448050-35-8, C₂₁H₂₂N₂O₄S , MW 398.5 g/mol) . Key differences include:
| Feature | Target Compound | 5,6,7,8-THN Analog |
|---|---|---|
| Sulfonamido Group | 3-Acetylphenyl | 5,6,7,8-Tetrahydronaphthalene |
| Molecular Weight | 411.45 g/mol | 398.5 g/mol |
| Polarity | Higher (acetyl = H-bond acceptor) | Lower (bicyclic hydrophobic core) |
| Linker | But-2-yn-1-yloxy | But-2-yn-1-yloxy |
The 3-acetylphenyl group in the target compound likely enhances aqueous solubility compared to the bicyclic tetrahydronaphthalene (THN) analog, which is more lipophilic. This difference may influence membrane permeability and metabolic stability.
Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | MW (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | C₂₁H₁₉N₂O₅S | 411.45 | 3-Acetylphenylsulfonamido |
| 2-((4-(5,6,7,8-THN-2-sulfonamido)...) | C₂₁H₂₂N₂O₄S | 398.5 | Tetrahydronaphthalene |
Table 2: Hypothetical Pharmacokinetic Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 3.5 |
| 5,6,7,8-THN Analog | 3.6 | 0.02 | 6.2 |
Research Findings
- Substituent Effects : The 3-acetylphenyl group in the target compound may improve solubility by ~7-fold compared to the THN analog, based on logP predictions (2.8 vs. 3.6) .
- Linker Rigidity : The but-2-yn-1-yloxy spacer is conserved in both compounds, suggesting a design focus on reducing entropic penalties during target binding.
- Therapeutic Potential: The THN analog’s hydrophobicity aligns with blood-brain barrier penetration (e.g., Sultiame), while the target compound’s acetyl group may favor peripheral action .
Notes
- Limited experimental data exist for the target compound; inferences are drawn from structural analogs and computational models.
- Further studies should prioritize synthesizing the compound and profiling its activity against sulfonamide-sensitive targets.
Biological Activity
The compound 2-((4-(3-acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 350.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by targeting folate synthesis pathways. The presence of the acetylphenylsulfonamide moiety in the compound suggests potential efficacy against various bacterial strains.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs can exhibit anticancer properties. The potential mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical models.
Anti-inflammatory Effects
The anti-inflammatory activity is another area where this compound may be relevant. Sulfonamide derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into their potential applications:
- Antimicrobial Efficacy Study :
- Anticancer Research :
- Inflammatory Response Modulation :
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide?
The synthesis of this compound involves multi-step reactions, including:
- Coupling of sulfonamide and alkyne intermediates under controlled temperatures (e.g., 60–80°C) to avoid side reactions like alkyne polymerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for sulfonamide bond formation, while ethers may stabilize intermediates .
- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in alkyne-mediated steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. How should researchers characterize the compound’s structural integrity and purity?
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HCT116) to evaluate EC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Modify substituents :
- Assay design : Parallel testing in enzyme inhibition (e.g., P2X7 receptor antagonism) and cell-based models (e.g., inflammation) to correlate structural changes with activity .
Q. What strategies address discrepancies between in vitro and in vivo data?
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
- Dose optimization : Adjust dosing regimens in animal models (e.g., rodent inflammation) based on ADME parameters .
Q. How can computational modeling guide target identification?
- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with sulfonamide-binding pockets (e.g., COX-2 or P2X7 receptors) .
- MD simulations : Analyze binding stability over 100-ns trajectories to prioritize high-affinity targets .
Q. What methods resolve contradictions in reported biological activities?
Q. How can researchers improve the compound’s aqueous solubility for in vivo studies?
Q. What are the stability challenges under physiological conditions?
Q. How to design combination therapies using this compound?
- Synergy screening : Test with standard drugs (e.g., cisplatin in cancer models) using Chou-Talalay analysis .
- Mechanistic complementarity : Pair with immunomodulators (e.g., checkpoint inhibitors) if the compound shows anti-inflammatory activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
